molecular formula C6H11N3O2S B13247130 (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide

(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B13247130
M. Wt: 189.24 g/mol
InChI Key: DVJMVYIDPBOIGV-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features an ethyl group attached to the nitrogen at position 1 and a methanesulfonamide group at position 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Ethylation: The nitrogen at position 1 of the pyrazole ring is ethylated using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The final step involves the introduction of the methanesulfonamide group. This can be achieved by reacting the ethylated pyrazole with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include various reduced derivatives of the original compound.

    Substitution: Products include substituted pyrazoles with different functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to interfere with the synthesis of folic acid in bacteria, leading to its antimicrobial properties.

Comparison with Similar Compounds

  • (1-methyl-1H-pyrazol-5-yl)methanesulfonamide
  • (1-ethyl-1H-pyrazol-3-yl)methanesulfonamide
  • (1-ethyl-1H-pyrazol-4-yl)methanesulfonamide

Comparison:

  • Structural Differences: The position of the ethyl group and the sulfonamide group can vary, leading to differences in chemical reactivity and biological activity.
  • Unique Properties: (1-ethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern, which can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

(2-ethylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11)

InChI Key

DVJMVYIDPBOIGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CS(=O)(=O)N

Origin of Product

United States

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